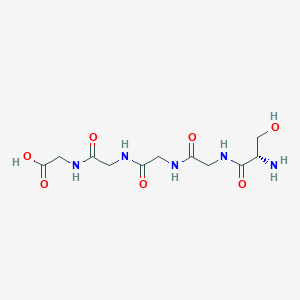
L-Serylglycylglycylglycylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Serylglycylglycylglycylglycine is a peptide compound composed of a sequence of amino acids: serine, glycine, glycine, glycine, and glycine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Serylglycylglycylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid, serine, to the resin. Subsequent amino acids (glycine in this case) are added one by one through a series of coupling and deprotection steps. Common reagents used in SPPS include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis, depending on the desired quantity and purity. Solution-phase synthesis can be advantageous for producing larger quantities, but it requires more complex purification steps.
化学反応の分析
Types of Reactions
L-Serylglycylglycylglycylglycine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: Oxidative modifications can occur at the serine residue, potentially forming serine derivatives.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups to modify the peptide’s properties.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or enzymatic proteases.
Oxidation: Can be achieved using oxidizing agents such as hydrogen peroxide (H2O2) or performic acid.
Substitution: Achieved through the use of specific reagents like N-hydroxysuccinimide (NHS) esters for amino acid substitution.
Major Products
The major products of these reactions include shorter peptide fragments from hydrolysis, oxidized serine derivatives, and modified peptides with substituted amino acids.
科学的研究の応用
L-Serylglycylglycylglycylglycine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.
Pharmacology: Investigated for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.
Materials Science: Utilized in the development of peptide-based materials and nanostructures for biomedical applications.
作用機序
The mechanism of action of L-Serylglycylglycylglycylglycine involves its interaction with specific molecular targets and pathways. For example, in neuroprotection, it may modulate the activity of enzymes involved in protein degradation and clearance, such as cathepsins B and L. These interactions can help maintain cellular homeostasis and prevent the accumulation of misfolded proteins.
類似化合物との比較
L-Serylglycylglycylglycylglycine can be compared with other peptides such as:
L-Alanylglycylglycylglycylglycine: Similar structure but with alanine instead of serine, which may alter its biochemical properties.
L-Serylglycylglycylglycine: Shorter peptide with fewer glycine residues, potentially affecting its stability and interactions.
L-Serylglycylglycylglycylalanine: Substitution of the last glycine with alanine, which can influence its chemical reactivity and biological activity.
This compound is unique due to its specific sequence and the presence of multiple glycine residues, which can confer distinct structural and functional properties.
特性
CAS番号 |
2543-44-4 |
|---|---|
分子式 |
C11H19N5O7 |
分子量 |
333.30 g/mol |
IUPAC名 |
2-[[2-[[2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C11H19N5O7/c12-6(5-17)11(23)16-3-9(20)14-1-7(18)13-2-8(19)15-4-10(21)22/h6,17H,1-5,12H2,(H,13,18)(H,14,20)(H,15,19)(H,16,23)(H,21,22)/t6-/m0/s1 |
InChIキー |
NAJZNFBQMUNOTR-LURJTMIESA-N |
異性体SMILES |
C([C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N)O |
正規SMILES |
C(C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyclohexane, [(trifluoromethyl)thio]-](/img/structure/B14741330.png)
![N-(2-chloroethyl)-1-(2-methoxyphenyl)-N-[1-(2-methoxyphenyl)propan-2-yl]propan-2-amine](/img/structure/B14741347.png)

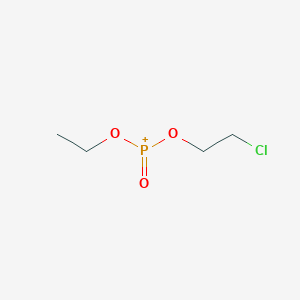
![Bicyclo[2.2.1]heptane-2,2,3,3-tetracarbonitrile](/img/structure/B14741362.png)
![L-Methionine, N-[(2-nitrophenyl)thio]-](/img/structure/B14741364.png)

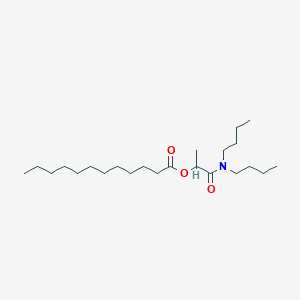

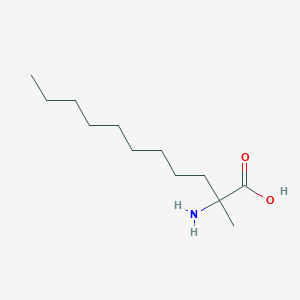
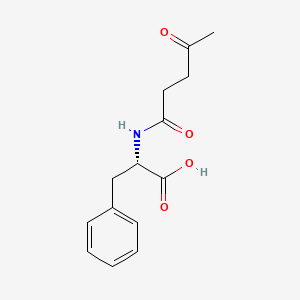
![N-[4-(4-benzylphenyl)-5-ethyl-1,3-thiazol-2-yl]-2-oxo-chromene-3-carboxamide](/img/structure/B14741399.png)

![(4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)arsonic acid](/img/structure/B14741404.png)
